molecular formula C9H10BrN3 B13596195 1-(3-Azidopropyl)-4-bromobenzene

1-(3-Azidopropyl)-4-bromobenzene

Cat. No.: B13596195
M. Wt: 240.10 g/mol
InChI Key: SRIRLEPZSQOUDA-UHFFFAOYSA-N
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Description

1-(3-Azidopropyl)-4-bromobenzene: is an organic compound that features both an azide group and a bromobenzene moiety. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of triazoles through click chemistry. The presence of both azide and bromine functionalities makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Azidopropyl)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the initial bromination of benzene to form bromobenzene. This is followed by the introduction of a propyl chain via a Friedel-Crafts alkylation reaction. The final step involves the conversion of the propyl group to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azidopropyl)-4-bromobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as DMF or acetonitrile, and catalysts like palladium.

    Click Chemistry: Terminal alkynes, copper(I) catalysts, and solvents like water or ethanol.

    Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Reactions: Various substituted benzene derivatives.

    Click Chemistry: 1,2,3-Triazole derivatives.

    Reduction Reactions: 1-(3-Aminopropyl)-4-bromobenzene.

Scientific Research Applications

1-(3-Azidopropyl)-4-bromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-Azidopropyl)-4-bromobenzene primarily involves its reactivity due to the azide and bromine groups. The azide group can participate in cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The bromine atom can undergo substitution reactions, allowing for the introduction of different functional groups into the molecule. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

    1-(3-Azidopropyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Azidopropyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.

    1-(3-Azidopropyl)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 1-(3-Azidopropyl)-4-bromobenzene is unique due to the specific reactivity of the bromine atom, which can undergo a variety of substitution reactions. The azide group also provides versatility in forming triazole rings through click chemistry, making this compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

1-(3-azidopropyl)-4-bromobenzene

InChI

InChI=1S/C9H10BrN3/c10-9-5-3-8(4-6-9)2-1-7-12-13-11/h3-6H,1-2,7H2

InChI Key

SRIRLEPZSQOUDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN=[N+]=[N-])Br

Origin of Product

United States

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